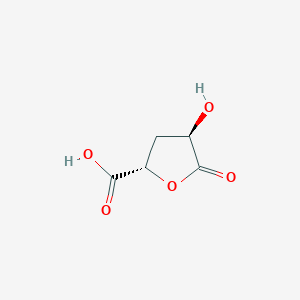
1-Bromononane-9,9,9-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromononane-9,9,9-d3 is a deuterated derivative of 1-Bromononane, where three hydrogen atoms at the terminal carbon are replaced by deuterium atoms. This compound is often used in research involving isotopic labeling, which helps in tracing chemical pathways and studying reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromononane-9,9,9-d3 can be synthesized through the bromination of nonane-9,9,9-d3. The process typically involves the following steps:
Preparation of Nonane-9,9,9-d3: This can be achieved by the reduction of nonanoic acid-9,9,9-d3 using a deuterium source.
Bromination: The nonane-9,9,9-d3 is then subjected to bromination using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV light to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Nonane-9,9,9-d3: Using large-scale reduction methods.
Controlled Bromination: Ensuring high purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Bromononane-9,9,9-d3 primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions
Nucleophilic Substitution (SN2): Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3). The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination (E2): Strong bases such as potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO) are used.
Major Products
Substitution Reactions: Depending on the nucleophile, products can include nonane-9,9,9-d3 derivatives such as nonane-9,9,9-d3-ol, nonane-9,9,9-d3-nitrile, and nonane-9,9,9-d3-amine.
Elimination Reactions: The major product is typically 1-nonene-9,9,9-d3.
Scientific Research Applications
1-Bromononane-9,9,9-d3 is used extensively in scientific research due to its isotopic labeling. Applications include:
Chemistry: Studying reaction mechanisms and pathways through isotopic tracing.
Biology: Investigating metabolic pathways and enzyme mechanisms.
Medicine: Developing deuterated drugs with improved pharmacokinetic properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromononane-9,9,9-d3 involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom acts as a leaving group, allowing the compound to participate in various chemical transformations. The deuterium atoms provide stability and enable detailed mechanistic studies through isotopic effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromononane: The non-deuterated version of 1-Bromononane-9,9,9-d3.
1-Bromooctane: A shorter chain analog.
1-Bromodecane: A longer chain analog.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies. This isotopic substitution can significantly alter the compound’s physical and chemical properties, providing insights into reaction mechanisms and pathways that are not possible with non-deuterated analogs.
Properties
IUPAC Name |
1-bromo-1,1,2-trideuteriononane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i8D,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMUQTNXKPEMLM-VWQYXNFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCCCCC)C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide](/img/structure/B1142491.png)





